3-Butanol, 1-(4-acetyl-1-naphthyloxy)-
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Overview
Description
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- is an organic compound with the molecular formula C16H18O3 It is a derivative of butanol, featuring a naphthyl group substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanol, 1-(4-acetyl-1-naphthyloxy)- typically involves the reaction of 4-acetyl-1-naphthol with 3-bromobutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide
Major Products Formed
Oxidation: Formation of 3-butanone, 1-(4-acetyl-1-naphthyloxy)-.
Reduction: Formation of 3-butanol, 1-(4-hydroxy-1-naphthyloxy)-.
Substitution: Formation of 3-bromobutane, 1-(4-acetyl-1-naphthyloxy)-.
Scientific Research Applications
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butanol, 1-(4-acetyl-1-naphthyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The naphthyl group can interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 1-Butanol, 1-(4-hydroxy-1-naphthyloxy)-
- 3-Butanol, 1-(4-methyl-1-naphthyloxy)-
- 3-Butanol, 1-(4-ethoxy-1-naphthyloxy)-
Uniqueness
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- is unique due to the presence of both an acetyl group and a naphthyl group, which confer distinct chemical and biological properties. The acetyl group can undergo various chemical modifications, while the naphthyl group provides a rigid aromatic structure that can interact with biological targets in specific ways .
Properties
CAS No. |
73622-72-7 |
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Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-[4-(3-hydroxybutoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C16H18O3/c1-11(17)9-10-19-16-8-7-13(12(2)18)14-5-3-4-6-15(14)16/h3-8,11,17H,9-10H2,1-2H3 |
InChI Key |
ALDOODCGTDEHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1=CC=C(C2=CC=CC=C21)C(=O)C)O |
Origin of Product |
United States |
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